molecular formula C18H18N2O3S B12709868 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate CAS No. 199172-97-9

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate

Cat. No.: B12709868
CAS No.: 199172-97-9
M. Wt: 342.4 g/mol
InChI Key: JVCUDKPTQKYCMP-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate is a complex organic compound that features a benzothiazole ring fused with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohols.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid: Shares the benzothiazole ring but lacks the carbamate group.

    N-(4-methylphenyl)carbamate: Contains the carbamate group but lacks the benzothiazole ring.

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate is unique due to the combination of the benzothiazole ring and the carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

199172-97-9

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C18H18N2O3S/c1-13-7-9-14(10-8-13)19-18(22)23-12-4-11-20-17(21)15-5-2-3-6-16(15)24-20/h2-3,5-10H,4,11-12H2,1H3,(H,19,22)

InChI Key

JVCUDKPTQKYCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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